
7-(Benzyloxy)quinazolin-4(1H)-one
Overview
Description
“7-(Benzyloxy)quinazolin-4(1H)-one” is a member of the class of quinazolines carrying 2-fluoro-4-methyl-5-hydroxyanilino and benzyloxy substituents at positions 4 and 7 respectively . It has a role as a vascular endothelial growth factor receptor antagonist . It is a benzyl ether, an aromatic ether, a member of quinazolines, a secondary amino compound, a substituted aniline, a halophenol, a member of monofluorobenzenes, an organic cation and a fluorophenol .
Synthesis Analysis
The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline .
Molecular Structure Analysis
The molecular structure of “this compound” is C22H18FN3O2 . The InChI is InChI=1S/C22H18FN3O2/c1-14-9-18 (23)20 (11-21 (14)27)26-22-17-8-7-16 (10-19 (17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3, (H,24,25,26) .
Chemical Reactions Analysis
Quinazoline derivatives have been synthesized and evaluated for their antifungal activity against Candida Albicans, Aspergilles Niger, Aspergillus Clavatus, Aspergillus Fumigatus, Aspergillus Parasiticus at various concentrations .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 375.4 g/mol . The IUPAC name is 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol .
Scientific Research Applications
Synthesis Techniques : A study by Costa et al. (2004) outlines a method for synthesizing quinazolin-2-ones, including 7-(Benzyloxy)quinazolin-4(1H)-one, through palladium-catalyzed cyclization-alkoxycarbonylation. This synthesis is notable for its efficiency and the formation of various stereoisomers, which is crucial in drug design and development (Costa et al., 2004).
Anticancer Activity : Bollu et al. (2017) report the synthesis of quinazolin-4(3H)-one hybrids, which exhibited promising anti-proliferative activity against lung, cervical, and breast cancer cell lines. This suggests the potential of this compound derivatives in cancer treatment (Bollu et al., 2017).
Optimization of Synthesis Methods : Noolvi and Patel (2013) focused on modifying the synthesis methodology of quinazoline derivatives to enhance their anticancer properties. This research underscores the importance of methodological advancements in improving the efficacy of quinazolin-4(3H)-one compounds in cancer therapy (Noolvi & Patel, 2013).
Antiviral Activities : Selvam et al. (2007) synthesized 2,3-disubstituted quinazolin-4(3H)-ones with significant antiviral activities against various respiratory and biodefense viruses, highlighting the potential of quinazolin-4(3H)-one derivatives in antiviral drug development (Selvam et al., 2007).
Radioiodination and Biodistribution Studies : Al-Salahi et al. (2018) explored the radioiodination of benzoquinazoline derivatives for potential use in targeting tumor cells, indicating a role in diagnostic imaging and targeted cancer therapy (Al-Salahi et al., 2018).
Mechanism of Action
Target of Action
Quinazoline derivatives, including 7-(benzyloxy)quinazolin-4(1h)-one, are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects .
Mode of Action
It’s known that quinazoline derivatives can interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Quinazoline derivatives have been shown to exhibit diverse biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinazoline derivatives, including this compound, have been evaluated for their antitumor activity against various human cancer cells . They have shown potent cytotoxicity, significantly inhibited the colony formation and migration of cancer cells, induced cell cycle arrest at S-phase and cell apoptosis, as well as increased accumulation of intracellular reactive oxygen species .
Future Directions
Quinazoline derivatives have shown significant potential in various biological activities . They have been studied for their α-glucosidase inhibitory potential , indicating potential for further study as new anti-diabetic agents . Furthermore, they have shown good antitumor activities towards human lung cancer cells (A549) and human prostate cancer cells (PC-3) . These findings suggest that “7-(Benzyloxy)quinazolin-4(1H)-one” and its derivatives could be further explored for their potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
7-(Benzyloxy)quinazolin-4(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and survival . Additionally, this compound can bind to DNA and RNA, potentially interfering with the transcription and translation processes.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy . The compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been shown to inhibit tyrosine kinases, which play a critical role in the regulation of cell division and survival . This inhibition can lead to the suppression of downstream signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, this compound can interact with DNA, causing structural changes that affect gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing harm. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, affecting gene expression. In the mitochondria, it can influence cellular respiration and energy production.
properties
IUPAC Name |
7-phenylmethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWNYKFWBNOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621788 | |
| Record name | 7-(Benzyloxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193002-14-1 | |
| Record name | 7-(Benzyloxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(benzyloxy)-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

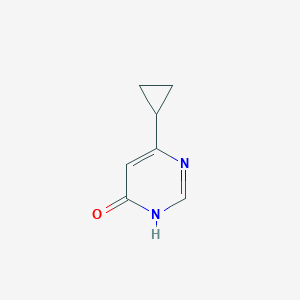
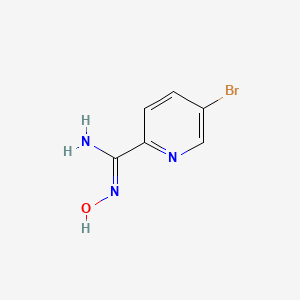
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)



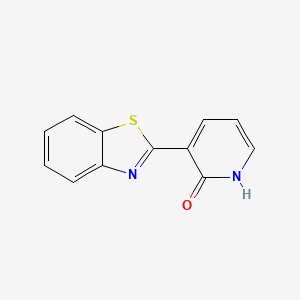
![8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1384379.png)
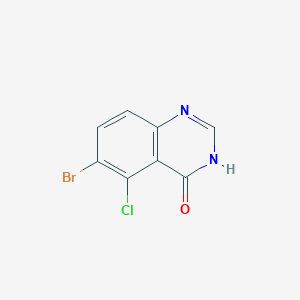
![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)
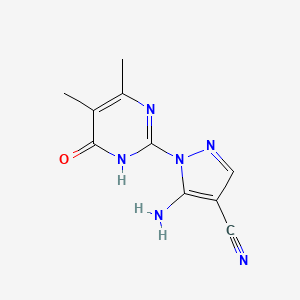

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)
